molecular formula C14H16N2 B3424779 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine CAS No. 3685-06-1

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

Cat. No. B3424779
CAS RN: 3685-06-1
M. Wt: 212.29 g/mol
InChI Key: MCUUKQCKNKUMBP-UHFFFAOYSA-N
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Description

“6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine” is a complex organic compound. It is related to the family of biphenyl compounds . Biphenyl compounds are notable as starting materials for the production of various organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, two new axially chiral reagents derived from 6,6’-dimethyl-2,2’-biphenyldiamine were synthesized . The synthesis of 6,6’-dimethyl-2,2’-bipyridyl from 6-bromopicoline has also been reported .


Molecular Structure Analysis

The molecular structure of related compounds has been investigated. For example, the crystalline structure of 6,6’-dimethyl-2,2’-bipyridyl has been studied . The structure of these compounds often involves complex aromatic rings and substituents .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, the reaction of AlMe3 with various amounts of the proligands L1−4H2 (6,6’-[(6,6’-dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(nitrylomethilidyne)]-bis(2-R1-4-R2-phenol) resulted in the formation of corresponding mono- and dinuclear aluminum methyl complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F). It is insoluble in water, but soluble in typical organic solvents .

Scientific Research Applications

Analytical Methods for Chiral Amino Acids

This compound has been used in the development of analytical methods for D,L-amino acids. A method was constructed for simultaneous analysis of D,L-amino acids in food by combining pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), UHPLC separation, and UV and circular dichroism (CD) detection .

LC/MS Method for D-alanine, D-serine, and D-aspartic Acid

A pre-column derivatization LC/MS method (direct method) for D-alanine, D-serine, and D-aspartic acid and L-isomers in biological samples was developed using this compound .

Highly Sensitive Analysis of 20 D,L-amino Acids

A pre-column derivatization LC/MS method (indirect method) for highly sensitive and selective analysis of 20 D,L-amino acids using a chiral derivatization reagent was developed .

Synthesis and Characterization of Aluminum Alkyl and Alkoxide Complexes

This compound has been used in the synthesis and characterization of aluminum alkyl and alkoxide complexes bearing racemic 6,6’-dimethylbiphenyl-bridged salen-type ligands .

Catalysis in the Ring-Opening Polymerization (ROP) of rac-lactide

The compound has been used in the catalysis of the ring-opening polymerization (ROP) of rac-lactide .

Hydrogenation of α- and β-functionalized Ketones

This compound has been used as a ligand in the hydrogenation of α- and β-functionalized ketones .

Hydrogenation of Heteroarenes

It has also been used in the hydrogenation of heteroarenes .

C–C Coupling Reactions

This compound has been used in C–C coupling reactions .

Safety and Hazards

Safety data sheets provide information on the potential hazards of related compounds. For instance, biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, the development of new axially chiral reagents derived from 6,6’-dimethyl-2,2’-biphenyldiamine could be a promising area of research .

properties

IUPAC Name

2-(2-amino-6-methylphenyl)-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUUKQCKNKUMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C2=C(C=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903238
Record name NoName_3867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

CAS RN

3685-05-0, 3685-06-1
Record name (S-(-)6,6'-Dimethyl-2,2'-biphenyldiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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